1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one
Description
Classification and Nomenclature
This compound belongs to several chemical classifications based on its functional groups and structural elements. Primarily, it is classified as:
- A cyclopropyl ketone (due to the cyclopropyl group attached to the carbonyl carbon)
- A nitroaromatic compound (due to the nitro group on the phenyl ring)
- A phenyl ketone derivative
The systematic IUPAC name for this compound is 1-cyclopropyl-2-(2-nitrophenyl)ethanone, although it can also be expressed as this compound to specify the position of the carbonyl group.
The compound is identified through various chemical identifiers, as presented in Table 1:
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1178343-42-4 |
| MDL Number | MFCD12827404 |
| InChI | InChI=1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 |
| InChIKey | JNRZUKPLNJZWNF-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)CC2=CC=CC=C2N+[O-] |
The structural representation of this compound includes a three-membered cyclopropyl ring, a carbonyl group, a methylene bridge, and a 2-nitrophenyl group. The nitro group is positioned ortho to the ethyl ketone side chain on the phenyl ring, which influences the electronic distribution and reactivity of the molecule.
Historical Context and Discovery
The development of this compound appears to be tied to broader advances in cyclopropyl ketone synthesis methodologies. While specific information about the first synthesis of this exact compound is limited in the available literature, related synthetic approaches can be traced through patent literature and organic chemistry development.
A significant synthetic route for o-nitrophenyl cyclopropyl ketone, a structural analog, was documented in a European patent (EP 0577945 B1), which described a method involving the reaction of dihydro-3-acetyl-2(3H)-furanone with magnesium alkoxide, followed by reaction with o-nitrobenzoyl halide. This process represents an important milestone in the development of synthetic routes for this class of compounds.
The creation date for the compound record in PubChem is listed as January 30, 2016, with modifications as recent as May 10, 2025, indicating ongoing interest and research into this chemical entity.
The synthesis of this compound typically involves several methodologies, including:
- Condensation reactions between cyclopropylacetone and 2-nitrobenzaldehyde
- Cyclopropanation of appropriate precursors using dimethylsulfoxonium methylide
- Sequential reactions involving cyclopropyl group incorporation and nitration of aromatic rings
These synthetic developments have contributed to the accessibility of this compound for research purposes and potential applications in various chemical processes.
Significance in Organic Chemistry Research
This compound holds significance in organic chemistry research due to its structural features and reactivity profile. The compound's importance can be examined through several perspectives:
1. Synthetic Utility:
The compound serves as a valuable intermediate in organic synthesis pathways. The cyclopropyl group, known for its high ring strain (approximately 27.5 kcal/mol), provides opportunities for ring-opening reactions that can lead to the formation of new carbon-carbon bonds. Meanwhile, the nitro group offers a versatile handle for functional group transformations, including reduction to amines, which can further expand the molecule's synthetic utility.
2. Donor-Acceptor Cyclopropane Chemistry:
Compounds like this compound can be classified as donor-acceptor cyclopropanes (DACs) due to the electron-withdrawing nitro group and the electron-rich cyclopropyl moiety. This electronic arrangement facilitates specific reactivity patterns that are valuable in organic synthesis. The activation of such cyclopropanes can occur under both acidic and basic conditions, leading to diverse transformation possibilities:
Table 2: Key Reactions of this compound and Related Compounds
3. Building Block for Complex Molecules:
The structural features of this compound make it a potential building block for the synthesis of more complex molecular architectures. Its use in constructing bioactive compounds has been explored, particularly in the development of potential pharmaceuticals and agrochemicals.
4. Physical Properties and Characterization:
The compound possesses distinct physical properties that facilitate its characterization and handling in laboratory settings:
Table 3: Physical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Boiling Point | 328.3±17.0 °C | Predicted |
| Density | 1.306±0.06 g/cm³ | Predicted |
| Appearance | Solid/Clear liquid | Observed |
| Purity (commercial) | ≥95% | Analytical |
Recent research has focused on exploring novel synthetic methodologies for similar cyclopropyl ketones, including those reported by researchers studying aryl 2-(2-hydroxyaryl)cyclopropyl ketones. These advancements continue to expand the utility of this compound class in organic synthesis.
Furthermore, the potential applications of this compound extend to various scientific fields, including materials science, where its electronic properties might contribute to the development of functional materials with specific properties.
Properties
IUPAC Name |
1-cyclopropyl-2-(2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRZUKPLNJZWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Modified Literature Procedures
A modified literature procedure for related 2-(2-nitrophenyl)ethanol derivatives involves the following key steps:
- Starting materials: Derivatives of 1-methyl-2-nitrobenzene or 2-nitrotoluene.
- Reagents: Paraformaldehyde as a carbonyl source, and bases such as benzyltrimethylammonium hydroxide (Triton B) or potassium tert-butoxide (KOtBu).
- Solvent: Dimethyl sulfoxide (DMSO) at concentrations around 2.0 M.
- Conditions: The reaction is carried out in a sealed flask at 60–90 °C for 2–4 hours, with exothermic behavior noted.
- Workup: The reaction mixture is cooled, quenched with 1 M HCl, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and evaporated to yield the product.
This method is adaptable for synthesizing 2-(2-nitrophenyl)ethan-1-ol intermediates, which can be further transformed into the target ketone by oxidation or other functional group manipulations.
Photocatalytic Reductive Annulation Approach
A recent advanced method involves a switchable redox annulation of 2-nitroarylethanols under visible-light irradiation:
- Catalyst: Diisopropylethylamine (DIPEA) at 20 mol%.
- Reductant: Bis(neopentyl glycolato)diboron (B2nep2) at 2.2 equivalents.
- Solvent: A mixture of tetrahydrofuran (THF) and methanol (MeOH) in an 8:1 ratio.
- Atmosphere: Nitrogen to exclude oxygen.
- Light source: 400 nm blue LEDs.
- Temperature: Room temperature.
- Reaction time: 12 hours.
This protocol yields the product in 82% isolated yield with high efficiency. Variations in solvent or catalyst loading reduce yields, confirming the optimized conditions.
The reaction proceeds via a radical mechanism, as evidenced by the complete inhibition of product formation upon addition of the radical scavenger TEMPO, which instead forms TEMPO-H detected by high-resolution mass spectrometry. This confirms the involvement of radical intermediates during the transformation.
Sonication-Assisted Synthesis of Related Ethanol Derivatives
An improved procedure for synthesizing 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol, a close analogue, may provide insights into preparation strategies:
- Starting materials: 2-nitrotoluene (10 mmol), 2-chlorobenzaldehyde (5 mmol).
- Base: Freshly prepared sodium ethoxide (NaOEt, 8 mmol).
- Solvent: DMSO (3 mL) and ethanol (15 mL).
- Conditions: Sonication at 50 °C under argon atmosphere for 4 hours.
- Workup: The reaction mixture is poured into saturated ammonium chloride solution, followed by conventional extraction and purification by column chromatography (ethyl acetate/hexanes 1:1).
- Yield: 55% isolated yield as a colorless solid.
This method highlights the utility of sonication and strong base in promoting condensation reactions leading to nitrophenyl ethanol derivatives, which can be precursors to the target ketone.
Reaction Optimization and Experimental Details
The following table summarizes key reaction parameters and outcomes from recent studies on related compounds, which inform the preparation of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one:
Mechanistic Insights and Notes
- The photocatalytic method involves radical intermediates, as radical scavengers inhibit the reaction.
- The reaction is sensitive to oxygen; nitrogen atmosphere is required to maintain high yields.
- Light irradiation (400 nm) is essential for initiating the reaction.
- Solvent polarity and composition significantly affect the reaction efficiency.
- The exothermic nature of the base-catalyzed condensation requires careful temperature control.
- Sonication can enhance reaction rates and yields in base-promoted condensations.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of corresponding alcohols or amines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclopropyl-2-(2-nitrophenyl)ethan-1-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring critically determines the compound’s physical and chemical behavior. Key analogs include:
*Inferred from molar mass and substituent polarity.
Key Observations :
- Nitro vs. However, sulfonyl derivatives exhibit higher thermal stability (mp 57–58°C) .
- Fluorine Substitution : The 2-fluorophenyl analog (CAS: 150322-73-9) crystallizes with distinct dihedral angles (47.6° between cyclopropyl and fluorophenyl groups), stabilized by weak C–H⋯F interactions . This contrasts with nitro analogs, where stronger dipole interactions may dominate.
Reactivity Differences :
- The nitro group’s electron-withdrawing nature may reduce nucleophilicity at the ketone, affecting reduction or asymmetric catalysis outcomes. For example, sulfonyl and thio analogs undergo stereoselective reductions with NaBH₄ or Ru catalysts to yield enantiomerically enriched alcohols (e.g., 85–92% yield, up to 99.2% ee for sulfonyl derivatives) .
- Cyclopropyl strain enhances reactivity in ring-opening reactions, but nitro substituents may direct electrophilic substitution to meta positions.
Biological Activity
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 201.21 g/mol. The compound features a cyclopropyl group and a nitrophenyl moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.21 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell cycle progression. It has been found to interact with specific signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several pathogens. Preliminary tests indicate its efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, outperforming some conventional antibiotics.
Interaction Studies
Research focusing on the interaction of this compound with various biological targets has provided insights into its therapeutic potential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Cyclopropane ring with nitrophenyl group | Potential for receptor binding and enzyme inhibition |
Research Findings
Several studies have explored the structure-activity relationship (SAR) of this compound, highlighting how modifications to its structure can influence its biological activity.
Table: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced anticancer activity |
| Variation in cyclopropane substituents | Altered binding affinity |
| Introduction of electron-withdrawing groups | Increased antimicrobial potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one, and what experimental conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation using 1-(2-nitrophenyl)ethan-1-one and cyclopropanecarboxaldehyde. Key steps include:
- Catalysis : Base-catalyzed (e.g., NaOH or KOH) or acid-catalyzed (e.g., HCl) conditions.
- Reaction Monitoring : Use TLC with silica gel GF254 to track progress .
- Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization from ethanol .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm cyclopropyl and nitrophenyl moieties (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₁H₁₀N₂O₃: 218.0691) .
- HPLC : Reverse-phase HPLC (C18 column, ACN/water gradient) to assess purity (>95%) .
Q. What safety precautions are recommended for handling this compound?
- Hazard Mitigation :
- Avoid inhalation/contact (use fume hood, gloves, lab coat) due to uncharacterized toxicological risks .
- Store in airtight containers away from light to prevent nitro group degradation .
Advanced Research Questions
Q. How does the ortho-nitro group influence reactivity in cyclization or rearrangement reactions?
- Mechanistic Insight : The nitro group at the ortho position facilitates intramolecular cyclization under basic conditions, forming indolinone derivatives. For example:
- Cyclization Pathway : Base-mediated deprotonation generates a nucleophilic enolate, attacking the nitro-activated aromatic ring to form a bicyclic structure .
- Key Evidence : Similar nitrochalcones cyclize to 2-alkylideneindolin-3-ones at 80°C in ethanol/KCN .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Crystallography Workflow :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for small-molecule refinement, addressing twinning or disorder with restraints/constraints .
- Validation : Check R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
- SAR Framework :
- Core Modifications : Replace cyclopropyl with azabicyclo groups to enhance rigidity and binding affinity (e.g., 8-azabicyclo[3.2.1]octane derivatives) .
- Functionalization : Introduce trifluoromethyl or thiazole groups to improve metabolic stability (logP optimization via Hansch analysis) .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Approaches :
- Docking : AutoDock Vina for binding pose prediction (PDB: 4EGI-1 for eIF4E/eIF4G interaction) .
- MD Simulations : GROMACS for stability assessment (20 ns trajectories, RMSD <2 Å) .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .
Data Contradictions and Resolution
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Root Causes :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
